molecular formula C31H26Br2Cl2N2O4 B11551417 2,2'-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(6-bromo-4-chloro-3,5-dimethylphenol)

2,2'-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(6-bromo-4-chloro-3,5-dimethylphenol)

Cat. No.: B11551417
M. Wt: 721.3 g/mol
InChI Key: DFTJGPYZCDWOHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-BROMO-6-[(E)-{[5-({3-[(E)-[(3-BROMO-5-CHLORO-2-HYDROXY-4,6-DIMETHYLPHENYL)METHYLIDENE]AMINO]-4-HYDROXYPHENYL}METHYL)-2-HYDROXYPHENYL]IMINO}METHYL]-4-CHLORO-3,5-DIMETHYLPHENOL is a complex organic compound characterized by multiple bromine, chlorine, and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often substituted phenols and anilines, which undergo a series of bromination, chlorination, and condensation reactions. The key steps include:

    Bromination and Chlorination: Introduction of bromine and chlorine atoms to the phenolic and aniline rings using reagents like bromine (Br2) and chlorine (Cl2) under controlled conditions.

    Condensation Reactions: Formation of imine and methylene bridges through condensation reactions involving aldehydes or ketones.

Industrial Production Methods: Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of catalysts to enhance reaction rates.

Types of Reactions:

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form quinones.

    Reduction: The imine groups can be reduced to amines using reducing agents like sodium borohydride (NaBH4).

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as thiols, amines, or alkoxides under basic conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced phenolic compounds.

    Substitution: Various substituted phenols and anilines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various types of chemical interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.

Comparison with Similar Compounds

  • 2-Bromo-4-chloro-6-methylphenol
  • 3-Bromo-5-chloro-2-hydroxybenzaldehyde
  • 4,6-Dimethyl-2-hydroxybenzaldehyde

Comparison: Compared to these similar compounds, 2-BROMO-6-[(E)-{[5-({3-[(E)-[(3-BROMO-5-CHLORO-2-HYDROXY-4,6-DIMETHYLPHENYL)METHYLIDENE]AMINO]-4-HYDROXYPHENYL}METHYL)-2-HYDROXYPHENYL]IMINO}METHYL]-4-CHLORO-3,5-DIMETHYLPHENOL is unique due to its complex structure, which includes multiple bromine, chlorine, and hydroxyl groups

Properties

Molecular Formula

C31H26Br2Cl2N2O4

Molecular Weight

721.3 g/mol

IUPAC Name

2-bromo-6-[[5-[[3-[(3-bromo-5-chloro-2-hydroxy-4,6-dimethylphenyl)methylideneamino]-4-hydroxyphenyl]methyl]-2-hydroxyphenyl]iminomethyl]-4-chloro-3,5-dimethylphenol

InChI

InChI=1S/C31H26Br2Cl2N2O4/c1-14-20(30(40)26(32)16(3)28(14)34)12-36-22-10-18(5-7-24(22)38)9-19-6-8-25(39)23(11-19)37-13-21-15(2)29(35)17(4)27(33)31(21)41/h5-8,10-13,38-41H,9H2,1-4H3

InChI Key

DFTJGPYZCDWOHE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1Cl)C)Br)O)C=NC2=C(C=CC(=C2)CC3=CC(=C(C=C3)O)N=CC4=C(C(=C(C(=C4O)Br)C)Cl)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.